molecular formula C19H14ClNO B5866680 3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide

3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide

Cat. No. B5866680
M. Wt: 307.8 g/mol
InChI Key: CQCYSFZXWGZZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DAB-389 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide involves the inhibition of protein synthesis in target cells. This compound binds to the ADP-ribosylating enzyme domain of Pseudomonas aeruginosa exotoxin A (ETA), which then enters the target cells and inhibits protein synthesis. This leads to the death of the target cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of protein synthesis in target cells, leading to their death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide in laboratory experiments is its ability to selectively target cancer cells and inhibit their growth. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in laboratory experiments is its relatively low yield in the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the study of its potential applications in other fields, such as the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in cancer therapy and autoimmune diseases make it a promising candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis method of 3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide involves the reaction of 5-acenaphthenol with thionyl chloride to form 5-chloroacenaphthenone. This compound is then reacted with 4-chlorobenzoic acid and sodium hydride to form the final product, this compound. The yield of this synthesis method is approximately 40%.

Scientific Research Applications

3-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. It has been shown to inhibit protein synthesis in cancer cells, leading to their death. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

3-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-15-5-1-4-14(11-15)19(22)21-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCYSFZXWGZZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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